molecular formula C14H21NO B14837022 3-(Cyclohexylmethyl)-5-(methylamino)phenol

3-(Cyclohexylmethyl)-5-(methylamino)phenol

Cat. No.: B14837022
M. Wt: 219.32 g/mol
InChI Key: XMKKNXZGOBHLPF-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-5-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-5-(methylamino)phenol typically involves the following steps:

    Formation of the Phenol Ring: The phenol ring can be synthesized through various methods, including the hydroxylation of benzene derivatives.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the phenol ring with cyclohexylmethyl halides under basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-5-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents like lithium aluminum hydride.

    Substitution: The phenol and amino groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced amines and alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

3-(Cyclohexylmethyl)-5-(methylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol (m-Cresol): A phenolic compound with a methyl group attached to the phenol ring.

    2-Methylphenol (o-Cresol): Another isomer of methylphenol with the methyl group in the ortho position.

    4-Methylphenol (p-Cresol): An isomer with the methyl group in the para position.

Uniqueness

3-(Cyclohexylmethyl)-5-(methylamino)phenol is unique due to the presence of both cyclohexylmethyl and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(cyclohexylmethyl)-5-(methylamino)phenol

InChI

InChI=1S/C14H21NO/c1-15-13-8-12(9-14(16)10-13)7-11-5-3-2-4-6-11/h8-11,15-16H,2-7H2,1H3

InChI Key

XMKKNXZGOBHLPF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)CC2CCCCC2)O

Origin of Product

United States

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